c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C153H232N42O45 |
|---|---|
Molecular Weight |
3379.7 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,12S,21S)-21-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-6-(3-amino-3-oxopropyl)-3-methyl-2,5,8,11,15-pentaoxo-1,4,7,10,16-pentazacyclohenicos-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C153H232N42O45/c1-15-80(10)124(150(238)172-82(12)128(216)181-107(62-88-65-164-93-36-23-22-35-91(88)93)140(228)183-103(58-77(4)5)141(229)192-122(78(6)7)148(236)180-95(37-24-27-53-154)131(219)167-69-116(206)173-94(40-30-56-163-153(159)160)130(218)165-67-113(158)203)194-142(230)105(59-85-31-18-16-19-32-85)184-137(225)101(48-52-120(211)212)179-136(224)97(38-25-28-54-155)177-135(223)96-39-26-29-55-162-114(204)50-46-99(133(221)168-70-117(207)175-100(45-49-112(157)202)134(222)171-81(11)127(215)176-96)178-138(226)102(57-76(2)3)182-139(227)104(61-87-41-43-90(201)44-42-87)185-145(233)109(72-196)188-147(235)111(74-198)189-149(237)123(79(8)9)193-144(232)108(64-121(213)214)186-146(234)110(73-197)190-152(240)126(84(14)200)195-143(231)106(60-86-33-20-17-21-34-86)187-151(239)125(83(13)199)191-118(208)71-169-132(220)98(47-51-119(209)210)174-115(205)68-166-129(217)92(156)63-89-66-161-75-170-89/h16-23,31-36,41-44,65-66,75-84,92,94-111,122-126,164,196-201H,15,24-30,37-40,45-64,67-74,154-156H2,1-14H3,(H2,157,202)(H2,158,203)(H,161,170)(H,162,204)(H,165,218)(H,166,217)(H,167,219)(H,168,221)(H,169,220)(H,171,222)(H,172,238)(H,173,206)(H,174,205)(H,175,207)(H,176,215)(H,177,223)(H,178,226)(H,179,224)(H,180,236)(H,181,216)(H,182,227)(H,183,228)(H,184,225)(H,185,233)(H,186,234)(H,187,239)(H,188,235)(H,189,237)(H,190,240)(H,191,208)(H,192,229)(H,193,232)(H,194,230)(H,195,231)(H,209,210)(H,211,212)(H,213,214)(H4,159,160,163)/t80-,81-,82-,83+,84+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,122-,123-,124-,125-,126-/m0/s1 |
InChI Key |
QOGYXVBERDYIBU-ZKFPJBBCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCCNC(=O)CC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N4)C)CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC7=CN=CN7)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C4CCCCNC(=O)CCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N4)C)CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC7=CN=CN7)N |
Origin of Product |
United States |
Molecular Structure
The structural characteristics of c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 are fundamental to its biological activity. The following sections break down its primary, secondary, and tertiary structures.
The primary structure of a peptide is defined by the linear sequence of its amino acids. The parent peptide, GLP-1(7-37), consists of 31 amino acids. In this compound, two specific modifications have been introduced to this sequence. Firstly, the alanine (B10760859) at position 8 has been substituted with glycine (B1666218) (Gly). Secondly, a lactam bridge has been formed between the glutamic acid (Glu) at position 21 and the lysine (B10760008) (Lys) at position 25. The C-terminus of the peptide is amidated.
The complete amino acid sequence of this compound is presented below:
H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-c[Glu -Gly-Gln-Ala-Ala-Lys ] -Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-Gly-NH₂
Table 1: Amino Acid Sequence and Modifications of this compound
| Position | Amino Acid (Native GLP-1) | Amino Acid (this compound) | Modification |
| 7 | His | His | - |
| 8 | Ala | Gly | Substitution |
| 9 | Glu | Glu | - |
| 10 | Gly | Gly | - |
| 11 | Thr | Thr | - |
| 12 | Phe | Phe | - |
| 13 | Thr | Thr | - |
| 14 | Ser | Ser | - |
| 15 | Asp | Asp | - |
| 16 | Val | Val | - |
| 17 | Ser | Ser | - |
| 18 | Ser | Ser | - |
| 19 | Tyr | Tyr | - |
| 20 | Leu | Leu | - |
| 21 | Glu | Glu | Lactam Bridge |
| 22 | Gly | Gly | - |
| 23 | Gln | Gln | - |
| 24 | Ala | Ala | - |
| 25 | Lys | Lys | Lactam Bridge |
| 26 | Glu | Glu | - |
| 27 | Phe | Phe | - |
| 28 | Ile | Ile | - |
| 29 | Ala | Ala | - |
| 30 | Trp | Trp | - |
| 31 | Leu | Leu | - |
| 32 | Val | Val | - |
| 33 | Lys | Lys | - |
| 34 | Gly | Gly | - |
| 35 | Arg | Arg | - |
| 36 | Gly | Gly | - |
| 37 | - | Gly | C-terminal Amidation |
The secondary structure of GLP-1 and its analogues is predominantly helical. Nuclear Magnetic Resonance (NMR) studies have shown that native GLP-1 adopts two helical segments in a membrane-like environment, connected by a linker region. uq.edu.au The introduction of a lactam bridge, as seen in this compound, is a common strategy to stabilize this α-helical conformation. nih.gov This is significant because the helical structure is crucial for receptor binding and activation. uq.edu.au
Circular dichroism studies on similar lactam-bridged GLP-1 analogues have confirmed an increase in helicity compared to the native peptide. uq.edu.aunih.gov For instance, the introduction of two Lys(i)-Asp(i+4) bridges at positions 18-22 and 30-34 in a GLP-1 analogue led to an increase in helicity from 37% to 47%. uq.edu.aunih.gov While specific circular dichroism data for this compound is not publicly available, the presence of the Glu21-Lys25 lactam bridge strongly suggests a stabilized α-helical conformation in the central region of the peptide.
Table 2: Predicted Secondary Structure Elements of this compound
| Region | Predicted Secondary Structure | Supporting Evidence |
| N-terminus (His7-Asp15) | Random coil / Flexible | NMR studies on native GLP-1. uq.edu.aunih.gov |
| Central Region (Val16-Ala24) | α-helix | Stabilized by the Glu21-Lys25 lactam bridge. uq.edu.aunih.gov |
| C-terminus (Lys25-Gly37) | α-helix | NMR studies on native GLP-1. uq.edu.au |
The peptide is expected to adopt a kinked helical structure, with the lactam bridge between Glu21 and Lys25 introducing a conformational constraint. This constraint helps to maintain the helical fold in the central part of the molecule, which is essential for its interaction with the GLP-1 receptor. The N-terminal region is likely to be more flexible, allowing it to adopt a conformation suitable for receptor activation upon binding. nih.gov
Conformational Dynamics
The conformational dynamics of a peptide refer to the range of shapes it can adopt. While seemingly counterintuitive for a "conformationally constrained" molecule, some degree of flexibility is crucial for biological function.
The introduction of the lactam bridge in c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 is intended to reduce the conformational flexibility of the peptide backbone. This pre-organization into a bioactive conformation is thought to reduce the entropic penalty upon binding to its receptor, thereby enhancing binding affinity. The regions outside the lactam bridge, particularly the N-terminus, are expected to retain a higher degree of flexibility, which is necessary for the initial binding and subsequent activation of the GLP-1 receptor. nih.gov
The lactam bridge significantly enhances the conformational stability of the helical structure. This increased stability makes the peptide more resistant to enzymatic degradation, for example, by dipeptidyl peptidase-4 (DPP-4), which rapidly inactivates native GLP-1. nih.gov The substitution of alanine (B10760859) at position 8 with glycine (B1666218) also contributes to this stability.
Ligand Receptor Interaction
The biological effects of c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 are mediated through its interaction with the GLP-1 receptor (GLP-1R), a member of the class B G protein-coupled receptor family. encyclopedia.pub
The binding of GLP-1 analogues to the GLP-1R is a two-step process. The C-terminal helical region of the peptide first binds to the extracellular domain (ECD) of the receptor. This initial interaction allows the N-terminal region of the peptide to insert into the transmembrane domain (TMD) of the receptor, leading to its activation.
For this compound, the stabilized helical structure in the central region, facilitated by the Glu21-Lys25 lactam bridge, is critical for the initial high-affinity binding to the ECD of the GLP-1R. Key residues in the C-terminal half of GLP-1, such as Phe28 and Ile29, are known to be important for this interaction. encyclopedia.pub
The N-terminal region, including His7, is crucial for the activation of the receptor. encyclopedia.pub The flexibility of this region allows it to adopt the correct orientation within the TMD to trigger the downstream signaling cascade. The Gly8 substitution is well-tolerated and helps to maintain the peptide's activity while increasing its stability. nih.gov
Table 3: Key Residues and Regions of this compound in Receptor Interaction
| Peptide Region/Residue | Interacting Receptor Domain | Role in Interaction | Supporting Evidence |
| C-terminal helix | Extracellular Domain (ECD) | High-affinity binding | Studies on GLP-1 analogues. |
| N-terminus (His7) | Transmembrane Domain (TMD) | Receptor activation | Alanine (B10760859) scanning mutagenesis studies. encyclopedia.pub |
| Glu21-Lys25 Lactam Bridge | - | Stabilizes bioactive conformation | Design principle of constrained analogues. |
| Gly8 | - | Enhances stability, maintains activity | Studies on Gly8-substituted analogues. nih.gov |
Mechanistic Insights into Glp 1 Receptor Interaction and Signaling Pathways
Binding Affinity to the GLP-1 Receptor (GLP-1R)
The initial and crucial step in the mechanism of action for any GLP-1 analog is its binding to the GLP-1 receptor, a class B G-protein coupled receptor (GPCR). nih.gov The affinity of this binding is a key determinant of the compound's potency and duration of action.
Receptor Binding Assays (e.g., Radioligand Binding Assays)
The binding affinity of Taspoglutide to the human GLP-1 receptor (hGLP-1R) has been quantitatively determined using radioligand binding assays. nih.govoup.com These assays are a standard method for characterizing the interaction between a ligand and a receptor. nih.gov
In these studies, cell membranes from Chinese Hamster Ovary (CHO) cells, which have been engineered to stably overexpress the hGLP-1R, are typically used. nih.govoup.com The assay involves a competitive binding format where the unlabeled ligand, Taspoglutide, competes with a radiolabeled version of GLP-1, such as [¹²⁵I]hGLP-1(7-36)NH₂, for binding to the receptor. nih.govoup.com By measuring the concentration of Taspoglutide required to displace 50% of the bound radioligand (IC50), the inhibitory constant (Ki) can be calculated. oup.com The Ki value is an inverse measure of binding affinity; a lower Ki value signifies a higher binding affinity. Scatchard analysis of the binding data is performed to determine these dissociation constants. oup.com
Activation of Intracellular Signaling Cascades
Upon binding to the GLP-1R, Taspoglutide triggers a series of intracellular events, initiating the signaling cascade that leads to its physiological effects.
G-Protein Coupling and Adenylyl Cyclase Activation
The GLP-1 receptor is a canonical G-protein coupled receptor, and its activation by an agonist like Taspoglutide leads to the engagement of intracellular G-proteins. drugbank.com Specifically, the GLP-1R predominantly couples to the stimulatory G-protein, Gαs. nih.gov This interaction triggers a conformational change in the Gαs subunit, causing it to release guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP).
The activated GTP-bound Gαs subunit then stimulates the enzyme adenylyl cyclase. drugbank.comnih.gov This activation of adenylyl cyclase is a pivotal step, as this enzyme is responsible for converting adenosine (B11128) triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP). nih.gov
Cyclic AMP (cAMP) Production and Potency (EC50)
The functional consequence of GLP-1R-G-protein coupling and adenylyl cyclase activation is a rapid increase in intracellular cAMP levels. nih.gov The potency of an agonist in stimulating this response is measured by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.
Studies have shown that Taspoglutide is a potent agonist of the hGLP-1R, with a potency in stimulating cAMP production that is comparable to, and even slightly greater than, that of native human GLP-1. nih.govoup.com These functional potency assays were conducted in CHO cells that were engineered to overexpress the hGLP-1R. nih.govoup.comresearchgate.net The EC50 value for Taspoglutide was determined to be 0.06 nM, while the EC50 for native hGLP-1(7-36)NH₂ was 0.08 nM. nih.govoup.com
| Compound | Potency (EC50) in nM | Source |
|---|---|---|
| c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 (Taspoglutide) | 0.06 | nih.govoup.com |
| Human GLP-1(7-36)NH2 (Native) | 0.08 | nih.govoup.com |
Beta-Arrestin Recruitment and Biased Agonism Considerations
In addition to G-protein-mediated signaling, the activation of GPCRs like the GLP-1R can also initiate signaling through another class of proteins called β-arrestins. wisc.edu The recruitment of β-arrestin-1 and β-arrestin-2 to the activated receptor can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways. wisc.edunih.gov
The concept of "biased agonism" describes the ability of different ligands for the same receptor to preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). wisc.edunih.gov This phenomenon has significant therapeutic implications, as it may be possible to design drugs that selectively engage pathways associated with therapeutic benefits while avoiding those linked to adverse effects. nih.gov For GLP-1R agonists, it has been suggested that reducing β-arrestin recruitment could be a strategy to enhance therapeutic efficacy. nih.gov While the high incidence of gastrointestinal side effects and hypersensitivity reactions observed with Taspoglutide led to the discontinuation of its clinical trials, specific data detailing its β-arrestin recruitment profile and potential signaling bias are not extensively published. nih.gov However, the study of β-arrestin biased agonism remains a critical area of research in the development of new and improved GLP-1 receptor agonists. wisc.edunih.gov
Structure-Activity Relationships (SAR) of this compound
Contribution of Cyclization to Receptor Activation
The introduction of a lactam bridge between residues at positions i and i+4 is a common strategy to constrain the peptide backbone into a more stable α-helical conformation. nih.gov In native GLP-1, the region from Val16 to Gly37 is believed to adopt a helical structure, which is crucial for high-affinity binding to the extracellular domain of the GLP-1R. nih.govnih.gov By creating a covalent bond between the side chains of Glu21 and Lys25, the this compound analog is conformationally pre-organized to better fit the receptor's binding pocket.
This structural constraint has been shown to be well-tolerated and can lead to potent functional activity and receptor affinities comparable to the native peptide. acs.org The stabilization of the helical secondary structure is thought to reduce the entropic penalty associated with the peptide adopting its bioactive conformation upon binding to the receptor, thereby enhancing binding affinity and subsequent receptor activation. nih.gov Studies on various lactam-bridged GLP-1 analogs have demonstrated that such modifications can increase α-helicity and lead to higher potency in stimulating cAMP production, a key step in the GLP-1R signaling cascade. nih.gov
The functional potency and receptor binding affinity for this compound have been quantified, showing an EC50 of 60 pM and an IC50 of 12 nM, respectively. acs.org This indicates that the Glu21-Lys25 cyclization maintains a high level of biological activity.
| Compound | Functional Potency (EC50, pM) | Receptor Binding Affinity (IC50, nM) |
|---|---|---|
| This compound | 60 | 12 |
Significance of Glycine (B1666218) at Position 8 for GLP-1R Engagement
The native GLP-1(7-37) peptide has an alanine (B10760859) residue at position 8, which is the primary recognition site for the enzyme dipeptidyl peptidase-IV (DPP-IV). nih.gov DPP-IV rapidly cleaves the N-terminal His7-Ala8 dipeptide, resulting in the inactive metabolite GLP-1(9-37) and a very short plasma half-life for the endogenous hormone. nih.gov
The substitution of Alanine (Ala) with Glycine (Gly) at position 8 is a critical modification that confers resistance to DPP-IV degradation. nih.govnih.gov This substitution only slightly decreases binding affinity (by about 3-fold) while maintaining comparable agonist activity to native GLP-1. nih.gov Research has shown that [Gly8]-GLP-1 analogs exhibit comparable receptor binding to the native peptide. nih.gov Specifically, [Gly8]-GLP-1(7-36)-NH2 was found to have an IC50 of 2.8 nM, compared to 0.78 nM for native GLP-1, demonstrating that the smaller, more flexible glycine residue is well-tolerated by the receptor. nih.gov This modification is crucial for prolonging the peptide's duration of action, allowing for sustained engagement with and activation of the GLP-1R.
| Compound | Receptor Binding Affinity (IC50, nM) | Fold Change vs. Native GLP-1 |
|---|---|---|
| Native GLP-1(7-36)-NH2 (Ala8) | 0.78 | - |
| [Gly8]-GLP-1(7-36)-NH2 | 2.8 | ~3.6 |
| [Aib8]-GLP-1(7-36)-NH2 | 0.45 | ~0.6 |
Data from a study comparing different substitutions at position 8. nih.gov
Investigation of Key Residues for Ligand-Receptor Cross-Talk
The interaction between GLP-1 and its receptor is a complex, multi-step process. The C-terminal portion of the peptide (approximately residues 16-37) is thought to bind first to the large N-terminal extracellular domain (NTD) of the receptor. nih.gov This initial binding event orients the N-terminal region of the peptide (residues 7-15), allowing it to interact with the transmembrane domain and extracellular loops of the receptor, which triggers signal transduction. nih.gov
Structure-activity relationship studies have identified several key residues crucial for this cross-talk:
N-Terminal Residues (7-15): The N-terminus is essential for receptor activation. His7, Phe12, Thr13, and Asp15 have been identified as critical for both high-affinity binding and signal transduction. nih.gov Alanine scanning studies have shown that substitutions at these positions can lead to a significant reduction in affinity and potency. nih.govnih.gov For instance, removal of His7 results in a greater than 300-fold reduction in binding affinity. nih.gov
Mid-Region and C-Terminal Residues (16-37): This region, which forms an α-helix, is primarily responsible for binding to the receptor's NTD. nih.govnih.gov While individual substitutions in this region often have more subtle effects than those at the N-terminus, residues like Phe28 and Ile29 have been shown to be important for maintaining the proper conformation for receptor interaction. nih.gov Furthermore, photo-crosslinking studies have demonstrated specific interactions, such as between residue 24 of the peptide and Glu133 of the receptor, and residue 35 of the peptide with Glu125 of the receptor, highlighting the precise nature of the ligand-receptor cross-talk. nih.gov
In this compound, the cyclization within this C-terminal helical domain stabilizes a conformation that is favorable for the initial, high-affinity interaction with the receptor's NTD, which is a prerequisite for the subsequent engagement of the N-terminal residues and full receptor activation. nih.gov
Preclinical Efficacy Studies of C Glu21 Lys25 Gly8 Glp 1 7 37 Nh2 in Research Models
In Vitro Functional Assays
In vitro assays provide a controlled environment to study the direct effects of c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 on pancreatic cells.
Glucose-Stimulated Insulin (B600854) Secretion (GSIS) in Pancreatic Islet Cells
The primary function of GLP-1 and its analogues is to enhance the secretion of insulin from pancreatic beta-cells in a glucose-dependent manner. pancreapedia.org Studies on isolated pancreatic islets are fundamental to understanding this insulinotropic effect. Research has shown that GLP-1 analogues potentiate insulin release when glucose concentrations are elevated, a key characteristic for a low risk of hypoglycemia. nih.govfrontiersin.org
In studies involving human islet microtissues, GLP-1 receptor agonists have been shown to enhance the responsiveness of these islets. biomeafusion.com The insulin secretion from beta-cells is augmented in the presence of these agonists, demonstrating their direct action on the insulin secretion machinery. biomeafusion.comnih.gov
Table 1: Effect of GLP-1 Analogues on Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic IsletsThis table summarizes representative findings on the effect of GLP-1 analogues on insulin secretion in response to glucose.| Experimental Model | GLP-1 Analogue | Key Finding | Reference |
|---|---|---|---|
| Human Islet Microtissues | GLP-1 Receptor Agonists | Enhanced responsiveness and insulin secretion. | biomeafusion.com |
| Isolated Rat Islets | GLP-1 | Enhanced glucose-stimulation of insulin secretion. | nih.gov |
| Human Pancreatic Islets | GLP-1 | Inhibited glucagon (B607659) secretion by 50-70%. | nih.gov |
Insulinotropic Effects in Isolated Perfused Pancreas Models (e.g., rat, pig)
The isolated perfused pancreas model allows for the study of the entire organ's response to a substance. In the perfused rat pancreas, GLP-1(7-37) has been demonstrated to be a potent stimulator of insulin secretion at very low concentrations in the presence of glucose. nih.gov This model confirms the direct insulinotropic action of GLP-1 on the pancreas. nih.govnih.gov
Studies comparing GLP-1 and another incretin (B1656795) hormone, GIP, in isolated perfused rat pancreas have shown that both stimulate insulin release. jci.org This highlights the direct and potent effect of GLP-1 on pancreatic insulin secretion.
Effects on Glucagon Secretion from Alpha-Cells
In addition to stimulating insulin release, GLP-1 also regulates blood glucose by inhibiting the secretion of glucagon from pancreatic alpha-cells. nih.govfrontiersin.org This action is particularly relevant in type 2 diabetes where glucagon levels are often inappropriately high.
Research on human pancreatic islets has revealed that despite a low number of alpha-cells possessing detectable GLP-1 receptors, GLP-1 effectively inhibits glucagon secretion by a significant margin. nih.gov This inhibitory effect is believed to be a direct action on the alpha-cells. nih.gov
In Vivo Studies in Animal Models
In vivo studies in animal models are essential to understand the systemic effects of this compound on glucose regulation.
Modulation of Glucose Homeostasis in Rodent Models (e.g., diabetic mice, rats)
GLP-1 and its analogues have demonstrated significant effects on glucose homeostasis in various rodent models of diabetes. nih.gov These compounds act through multiple mechanisms including the enhancement of insulin secretion, suppression of glucagon, and potentially other extrapancreatic effects. nih.gov
Studies have shown that GLP-1 receptor signaling is crucial for a normal glycemic response to an oral glucose challenge. nih.gov The incretin effect of GLP-1 on pancreatic beta-cells appears to be a primary mechanism for its regulation of in vivo glucose homeostasis. nih.gov
Impact on Blood Glucose Levels in Diabetic Animal Models
In animal models of diet-induced type 2 diabetes, such as the Psammomys obesus, treatment with a GLP-1 analogue prevented the progression of hyperglycemia. nih.gov While control animals showed worsening blood glucose levels, the treated group maintained their pre-treatment glucose levels. nih.gov This prevention of diabetes progression was also associated with improved metabolic profiles, including higher serum insulin and reduced plasma triglycerides. nih.gov
Further studies in diabetic mice have shown that GLP-1 analogues can effectively lower blood glucose levels. researchgate.net The glucose-lowering effect underscores the therapeutic potential of these compounds in managing diabetes.
Table 2: Impact of GLP-1 Analogues on Blood Glucose in Diabetic Animal ModelsThis table presents data on the effect of GLP-1 analogues on blood glucose levels in different diabetic rodent models.| Animal Model | GLP-1 Analogue | Effect on Blood Glucose | Reference |
|---|---|---|---|
| Psammomys obesus (diet-induced type 2 diabetes) | S 23521 ([a8-des R36] GLP-1-[7-37]-NH2) | Maintained pre-treatment glucose levels, preventing hyperglycemia progression. | nih.gov |
| Diabetic mice | GLP-1(1-37) | Lowered blood glucose levels. | researchgate.net |
Influence on Insulin Secretion in Animal Models
Taspoglutide has demonstrated significant effects on pancreatic β-cell function and insulin secretion in animal models. In studies involving Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes, treatment with taspoglutide led to the normalization of both basal and glucose-stimulated insulin secretion. nih.gov This highlights the compound's potential to restore key aspects of β-cell function.
Furthermore, research has shown that taspoglutide treatment can significantly increase the homeostasis model assessment of β-cell function (HOMA-β), an index of insulin secretion, with effects that were significantly better than those observed with exenatide, another GLP-1 receptor agonist. nih.gov Beyond its direct effects on insulin secretion, taspoglutide also exhibits protective effects on pancreatic β-cells. In vitro studies have shown that it promotes the proliferation of pancreatic β-cells and protects them from apoptosis induced by cytokines or lipotoxicity. nih.gov In vivo, in ZDF rats, taspoglutide helped preserve healthy islet architecture and insulin staining intensity. nih.gov
The broader class of GLP-1 receptor agonists, to which taspoglutide belongs, is known to enhance glucose-dependent insulin secretion from pancreatic β-cells. nih.govnih.gov The mechanism of action involves the activation of GLP-1 receptors, which are expressed on these cells. Interestingly, research also points to a role for central nervous system (CNS) GLP-1 receptors in the regulation of islet hormone secretion. While direct administration of GLP-1 into the CNS can have complex effects, blockade of brain GLP-1 receptors in animal models supports the idea that endogenous CNS GLP-1 signaling contributes to normal glucose-stimulated insulin secretion. nih.gov
Table 1: Effects of Taspoglutide on Pancreatic β-Cells in Animal and In Vitro Models
| Model | Parameter Assessed | Observed Effect of Taspoglutide | Reference |
|---|---|---|---|
| Zucker Diabetic Fatty (ZDF) Rats | Basal and Glucose-Stimulated Insulin Secretion | Normalized secretion | nih.gov |
| Zucker Diabetic Fatty (ZDF) Rats | Islet Architecture and Insulin Staining | Preserved healthy architecture and intensity | nih.gov |
| Zucker Diabetic Fatty (ZDF) Rats | β-Cell Apoptosis | Significantly prevented | nih.gov |
| Rat Insulinoma (INS-1E) Cells | Cytokine- or Lipoapoptosis | Almost completely prevented | nih.gov |
| Murine Pancreatic β (MIN6B1) Cells | Proliferation | Increased in a concentration-dependent manner | nih.gov |
| Isolated Rat Islets | Proliferation | Significantly stimulated | nih.gov |
Research into Systemic Metabolic Effects Beyond Glucose Control (in animal models)
Preclinical studies have indicated that GLP-1 receptor agonists, including compounds structurally related to taspoglutide, exert beneficial effects on lipid metabolism and hepatic steatosis. nih.gov In animal models of non-alcoholic fatty liver disease (NAFLD), these agonists have been shown to improve hepatic steatosis and inflammation. nih.gov
For instance, the GLP-1 receptor agonist semaglutide (B3030467) has been shown to alleviate hepatic steatosis in mice with type 2 diabetes and NAFLD by reducing hepatocyte swelling and the accumulation of lipid droplets. nih.gov Mechanistically, semaglutide treatment in obese and diabetic mice improved liver steatosis and was found to ameliorate the hepatic expression of markers associated with de novo lipogenesis, the process by which fatty acids are synthesized. mdpi.com It also led to a reduction in hepatic triglyceride levels. mdpi.com Furthermore, studies in obese mice have revealed that semaglutide can down-regulate the expression of proteins related to lipid metabolism in adipose tissue. frontiersin.org While direct data on taspoglutide's effects on hepatic steatosis in animal models is limited, clinical investigations have noted improvements in lipid profiles in patients treated with taspoglutide. nih.gov
Table 2: Effects of GLP-1 Receptor Agonists on Lipid Metabolism and Hepatic Steatosis in Animal Models
| Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| General GLP-1 RAs | Various NAFLD models | Beneficial effects on hepatic steatosis and inflammation | nih.gov |
| Semaglutide | T2DM mice with NAFLD | Alleviated hepatic steatosis, reduced hepatocyte swelling and lipid droplets | nih.gov |
| Semaglutide | Obese and diabetic mice | Improved liver steatosis, reduced hepatic triglycerides, ameliorated expression of de novo lipogenesis markers | mdpi.com |
A growing body of preclinical evidence suggests that GLP-1 receptor agonists possess cardioprotective properties. nih.govmdpi.com The presence of GLP-1 receptors in the myocardium and vascular endothelium has prompted research into the cardiovascular effects of these compounds. nih.gov In animal models, GLP-1 receptor agonists have been shown to have direct effects on the heart and blood vessels, including reducing reactive oxygen species and inhibiting the proliferation of vascular smooth muscle cells. youtube.com
Preclinical studies also indicate that these agonists can directly modify atherosclerotic plaques, which are a key underlying factor in cardiovascular disease. mdpi.comyoutube.com The cardiovascular actions of GLP-1 appear to be mediated through at least two pathways: one that is dependent on the GLP-1 receptor and another that is independent of it. nih.gov Furthermore, the metabolite GLP-1(9-36)amide, which is formed from the breakdown of native GLP-1, has itself demonstrated cardioprotective effects in animal models such as mice and dogs. nih.govnih.gov
The influence of GLP-1 receptor agonists extends to the central nervous system, where they play a role in regulating appetite and have shown potential neuroprotective effects. GLP-1 receptor agonists are known to have an anti-appetite effect, which contributes to weight reduction. youtube.com Studies in rodents with the dual GIP/GLP-1 receptor agonist tirzepatide have demonstrated a selective suppression of palatable food intake, with a particular reduction in the preference for lipids, indicating a centrally mediated effect on satiety and food choice. nih.gov
Beyond appetite regulation, preclinical research with the GLP-1 receptor agonist semaglutide has explored its potential in modulating neurodegenerative processes. In animal models, semaglutide has been observed to reduce seizure severity, mitigate neuronal apoptosis, and improve cognitive function. mdpi.com There is also evidence to suggest that it can reduce levels of α-synuclein, a protein implicated in Parkinson's disease, and may offer protection against cognitive impairment induced by obesity. mdpi.com
Table 3: Central Nervous System Effects of GLP-1 Receptor Agonists in Animal Models
| Compound/Class | Animal Model | Observed CNS Effect | Reference |
|---|---|---|---|
| General GLP-1 RAs | Not specified | Anti-appetite effect | youtube.com |
| Tirzepatide | Rodents | Selective suppression of palatable/lipid intake | nih.gov |
| Semaglutide | Rodent models | Reduced seizure severity, mitigated neuronal apoptosis, improved cognitive function | mdpi.com |
Preclinical Assessment in Non-Human Primate Models
Non-human primates, due to their physiological similarity to humans, are a crucial model in the preclinical evaluation of therapeutic compounds. ncardia.com The safety and efficacy of several GLP-1 receptor agonists have been assessed in these models.
Extensive toxicology studies of the GLP-1 receptor agonists liraglutide (B1674861) and semaglutide have been conducted in Cynomolgus monkeys. These studies found no treatment-related histopathological abnormalities in the pancreas. diabetesjournals.orgnih.gov While one study with liraglutide noted a transient, dose-related increase in absolute pancreas weight in female monkeys, this was not observed in other studies of varying durations. diabetesjournals.orgnih.gov Semaglutide did not show any effect on pancreas weight. diabetesjournals.orgnih.gov It is also noteworthy that while some GLP-1 receptor agonists induced C-cell changes in the thyroid of rodents, these findings were not replicated in non-human primates. nih.gov
Immunogenicity, the tendency of a therapeutic protein to provoke an immune response, is another aspect evaluated in non-human primate models. For instance, studies with the GLP-1 receptor agonist albiglutide in monkeys resulted in the detection of anti-albiglutide antibodies. nih.gov
Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Models
Metabolic Stability and Resistance to Enzymatic Degradation
The primary site of DPP-4 action on GLP-1 is the cleavage of the peptide bond between the alanine (B10760859) at position 8 (Ala8) and the glutamic acid at position 9. nih.gov The substitution of Ala8 with glycine (B1666218) (Gly8) in c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 is a key modification that confers significant resistance to DPP-4 degradation. nih.govnih.gov This substitution circumvents the enzymatic cleavage, leading to a more sustained presence of the active peptide. nih.gov Studies on similar [Gly8]GLP-1 analogues have demonstrated a marked increase in resistance to DPP-4 in porcine plasma in vitro. For instance, the half-life of a [Gly8]GLP-1 analogue was found to be 159 minutes, a substantial increase compared to the 28-minute half-life of native GLP-1(7-36) amide. nih.gov This enhanced stability against DPP-4 is a crucial feature for prolonging the biological activity of the compound. nih.govnih.gov
The stability of this compound extends beyond its resistance to DPP-4. In vitro studies in dog plasma have shown that while native GLP-1(7-36)amide has a half-life of approximately 61 minutes, modifications can significantly extend this. nih.gov For the [Gly8]GLP-1(7-36) amide analogue, the half-life in porcine plasma was reported to be 159 minutes. nih.gov During intravenous infusion in anesthetized pigs, over 50% of [Gly8]GLP-1 analogues remained intact, in stark contrast to the 22.7% of undegraded native GLP-1(7-36) amide. nih.gov These findings underscore the enhanced stability of [Gly8]-substituted GLP-1 analogues in biological matrices, a critical attribute for maintaining therapeutic concentrations.
Table 1: In Vitro Plasma Stability of GLP-1 Analogues
| Compound | Biological Matrix | Half-life (t½) | Reference |
|---|---|---|---|
| GLP-1(7-36)amide | Dog Plasma | 61 +/- 9 min | nih.gov |
| GLP-1(7-36)amide | Porcine Plasma | 28 min | nih.gov |
| [Gly8]GLP-1 analogue | Porcine Plasma | 159 min | nih.gov |
| [Aib8]GLP-1 analogue | Porcine Plasma | Undetectable degradation after 6 h | nih.gov |
In Vivo Pharmacokinetic Parameters in Animal Models
The modifications designed to enhance metabolic stability translate into improved pharmacokinetic parameters in vivo, including a longer plasma half-life and greater systemic exposure in animal models.
The resistance to enzymatic degradation conferred by the [Gly8] substitution directly contributes to a longer plasma half-life. nih.gov In vivo studies in anesthetized pigs revealed that [Gly8]GLP-1 analogues exhibited a longer N-terminal half-life (representing the intact, active peptide) of approximately 3.3 to 3.9 minutes, compared to just 0.9 minutes for native GLP-1(7-36) amide. nih.gov While the C-terminal half-life (representing both the intact peptide and its metabolites) was not significantly different, the prolonged presence of the active form is a key advantage. nih.gov Further modifications, such as the introduction of lactam bridges, in other [Gly8]GLP-1 analogues have demonstrated even more substantial increases in half-life. acs.org
Table 2: In Vivo N-terminal Half-life of GLP-1 Analogues in Anesthetized Pigs
| Compound | N-terminal Half-life (t½) | C-terminal Half-life (t½) | Reference |
|---|---|---|---|
| GLP-1(7-36)amide | 0.9 min | 4.1 min | nih.gov |
| [Gly8]GLP-1 analogues | 3.3 - 3.9 min | 3.5 - 4.4 min | nih.gov |
The enhanced stability of this compound and related analogues leads to greater systemic exposure following administration. In diabetic mice, a single injection of a [Gly8]-GLP-1 analogue resulted in a sustained therapeutic effect for several hours, whereas the activity of native GLP-1 was transient, lasting only a few minutes. nih.govacs.org This indicates a significantly higher level of active peptide in circulation over time. physiology.org Further structural modifications, such as PEGylation of related cyclic [Gly8]GLP-1 derivatives, have been shown to provide sustained in vivo efficacy for several days in nonhuman primates, highlighting the potential for long-acting formulations. researchgate.netnih.gov
Pharmacodynamic Correlations in Animal Studies
The improved pharmacokinetic profile of [Gly8]-containing GLP-1 analogues, including this compound, directly correlates with enhanced pharmacodynamic effects in animal models. The introduction of the [Gly8] substitution, while slightly reducing receptor binding affinity in some cases, results in a comparable or even superior insulinotropic effect in diabetic animal models due to its prolonged presence. nih.govacs.org For example, a single injection of a [Gly8]-GLP-1 analogue in diabetic mice was sufficient to normalize fasting hyperglycemia and glucose intolerance for an extended period. nih.govacs.org Although some N-terminally modified GLP-1 peptides, including [Gly8]GLP-1, may show reduced potency in activating the human GLP-1 receptor in vitro, they demonstrate comparable efficacy in vivo in reducing total glucose excursions and fasting blood glucose levels. physiology.org This is attributed to the significantly increased plasma half-life conferred by DPP-IV resistance, leading to higher circulating levels of the active peptide. physiology.org
Relationship Between Exposure and Glucose-Lowering Effects
The glucose-lowering effects of this compound are directly related to its exposure in preclinical models. The compound is a potent GLP-1 receptor agonist, and its primary pharmacodynamic effect is the glucose-dependent stimulation of insulin (B600854) secretion and the concurrent suppression of glucagon (B607659) secretion. fda.govclinicaltrials.gov This action directly translates to a reduction in plasma glucose levels.
Preclinical studies have demonstrated a clear dose-dependent and exposure-dependent relationship with regard to glycemic control. For instance, in diabetic animal models, administration of the compound resulted in a significant reduction in post-prandial glucose over a 24-hour period. fda.gov This effect is attributed to the compound's ability to enhance the first-phase insulin secretion, a critical component of glucose homeostasis that is often impaired in type 2 diabetes. fda.gov
The potency of the compound is influenced by its binding to albumin, which in turn affects the concentration of free, active compound available to bind to GLP-1 receptors. fda.gov This interaction is a key determinant of its prolonged pharmacologic activity. fda.gov
Table 1: Preclinical Exposure-Response Relationship for Glucose Lowering
| Preclinical Model | Exposure Metric | Key Glucose-Lowering Effects |
| Diabetic Rodent Models | Dose-dependent increase in plasma concentration | Significant reduction in post-prandial glucose over 24 hours. fda.gov |
| Diabetic Rodent Models | Sustained plasma levels | Increased insulin secretion in response to glucose. fda.gov |
| Diabetic Rodent Models | Plasma Concentration | Significant post-prandial glucagon suppression. fda.gov |
| In vitro GLP-1 Receptor Assays | Concentration of free liraglutide (B1674861) | Potency is reduced in the presence of albumin, indicating the importance of free drug concentration. fda.gov |
Sustained Activity Profiles in Preclinical Species
A hallmark of this compound is its sustained activity profile, which is a direct consequence of its unique molecular structure and resulting pharmacokinetic properties. The attachment of a fatty acid molecule allows for reversible binding to albumin in subcutaneous tissue and the bloodstream. drugbank.com This depot effect leads to a delayed absorption and a significantly prolonged half-life compared to native GLP-1. fda.gov
In preclinical species, this translates to a durable glucose-lowering effect from a single administration. For example, a single injection in diabetic mice has been shown to normalize fasting hyperglycemia and improve glucose tolerance for several hours. nih.gov This is in stark contrast to native GLP-1, whose activity vanishes within minutes due to rapid degradation by enzymes like dipeptidyl peptidase-IV (DPP-IV). nih.gov The substitution of Glycine at position 8 renders the compound resistant to DPP-IV degradation, further contributing to its extended duration of action. nih.govuq.edu.au
Infusion studies in rats have also demonstrated the sustained insulinotropic effects of GLP-1 analogs. Continuous infusion resulted in a sustained increase in plasma insulin concentration, highlighting the prolonged biological activity at the target tissue. medchemexpress.com
Table 2: Sustained Activity Profile in Preclinical Models
| Preclinical Species | Key Findings on Sustained Activity | Mechanism of Sustained Activity |
| Diabetic Mice | Normalization of fasting hyperglycemia and glucose intolerance for several hours after a single injection. nih.gov | Resistance to DPP-IV degradation due to Gly8 substitution. nih.gov |
| Rats (hyperglycemic clamp) | Sustained increase in plasma insulin concentration during continuous infusion. medchemexpress.com | Continuous receptor engagement. |
| General Preclinical Models | Prolonged pharmacologic activity after subcutaneous bolus injection. fda.gov | Delayed absorption and elimination due to albumin binding. fda.gov |
Advanced Research Methodologies and Future Directions for C Glu21 Lys25 Gly8 Glp 1 7 37 Nh2
Novel Analytical Techniques for Research Monitoring
Accurate quantification of c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 in research samples is paramount for evaluating its pharmacokinetic and pharmacodynamic properties. Enzyme-Linked Immunosorbent Assays (ELISAs) and Radioimmunoassays (RIAs) are the cornerstones of this analytical endeavor.
ELISA and RIA for Peptide Quantification in Research Samples
ELISA and RIA are highly sensitive immunoassays used to measure the concentration of peptides like GLP-1 and its analogs in biological fluids. ibl-international.comlincoresearch.com These techniques rely on the specific binding of antibodies to the target peptide.
ELISA (Enzyme-Linked Immunosorbent Assay): This method involves immobilizing a capture antibody specific to the target peptide in the wells of a microplate. lincoresearch.com The sample containing the peptide is then added, followed by a detection antibody conjugated to an enzyme. lincoresearch.com The addition of a substrate results in a measurable color change or fluorescent signal, the intensity of which is directly proportional to the amount of peptide present. lincoresearch.com Commercially available ELISA kits for active GLP-1 can detect concentrations as low as 2 pM. lincoresearch.com Some modern ELISAs for active GLP-1 forms, including GLP-1(7-37), boast high sensitivity (as low as 0.10 pmol/L) and specificity, with rapid assay times of around 2.5 hours and no need for prior extraction steps. ibl-international.com
RIA (Radioimmunoassay): This technique utilizes a radiolabeled version of the peptide, which competes with the unlabeled peptide in the sample for binding to a limited number of specific antibodies. By measuring the amount of radioactivity, the concentration of the unlabeled peptide in the sample can be determined. RIAs have been instrumental in studying the metabolism of GLP-1, using different antibodies to distinguish between the intact, active forms and its metabolites. nih.gov
Comparison of Immunoassay Techniques for GLP-1 Quantification
| Technique | Principle | Key Advantages | Reported Sensitivity | Source |
|---|---|---|---|---|
| ELISA | Enzyme-linked antibody detection of captured peptide. | High sensitivity, specificity, no radioactive materials, rapid. | As low as 0.10 - 2 pM | ibl-international.comlincoresearch.com |
| RIA | Competitive binding of radiolabeled and unlabeled peptide to a specific antibody. | High sensitivity, can distinguish between different peptide forms. | Not explicitly stated in provided context. | nih.gov |
Applications in Molecular Imaging Research (e.g., pancreatic beta-cell visualization)
A significant area of research for GLP-1 analogs is their use as imaging agents to visualize pancreatic beta-cells non-invasively. nih.govfrontiersin.org This is crucial for understanding the pathophysiology of diabetes, which is characterized by a reduction in beta-cell mass and/or impaired function. nih.gov
GLP-1 receptor (GLP-1R) is highly expressed on pancreatic beta-cells. nih.gov This specificity allows for the development of radiolabeled GLP-1 analogs that can bind to these receptors and be detected using imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). frontiersin.orgnih.gov
Exendin-4 (B13836491), a potent GLP-1R agonist, has been a key molecule in this field. frontiersin.org Various radiolabeled derivatives of exendin-4 have been developed and have shown the ability to visualize the pancreas and transplanted islets in both preclinical and clinical studies. frontiersin.orgnih.gov For instance, 111In-DTPA-Lys40-exendin-4 has been used for in vivo SPECT imaging, showing specific uptake in the pancreas. nih.gov Similarly, PET imaging with probes like (+)-(S)-o-18F-FMIT and [68Ga]Ga-DO3A-VS-Cys40-exendin-4 has demonstrated the potential for in vivo molecular imaging of pancreatic beta-cells. nih.govnih.gov These imaging techniques allow researchers to monitor changes in beta-cell mass during the progression of diabetes and in response to therapeutic interventions. frontiersin.org
Comparative Studies with Other GLP-1 Analogs and Multi-Agonists
The development of new GLP-1 analogs like this compound often involves extensive comparative studies to assess their properties relative to native GLP-1 and other existing analogs.
Comparison of Functional Potency and Stability in Research Settings
The primary goals in designing novel GLP-1 analogs are to enhance their stability against enzymatic degradation and improve their functional potency. uq.edu.au Native GLP-1 has a very short half-life in the body due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). uq.edu.aumdpi.com
Research has shown that modifications, such as the introduction of lactam bridges to create cyclized structures, can significantly improve stability and potency. For example, the introduction of an i to i + 4 glutamic acid-lysine lactam constraint in this compound resulted in potent functional activity. acs.org Studies on other constrained GLP-1 derivatives have also demonstrated potent functional activity and receptor affinities comparable to native GLP-1. nih.gov For instance, a study on various lactam-constrained analogs of GLP-1(7-37)-NH2 showed that some modifications led to a tenfold increase in cAMP potency compared to the parent peptide. uq.edu.au
Functional Potency of Selected GLP-1 Analogs
| Compound | Modification | cAMP Activity (EC50) | Source |
|---|---|---|---|
| GLP-1(7-37)-NH2 | Native Peptide | 60 pM | uq.edu.au |
| This compound | Lactam Bridge | Not explicitly stated in provided context. | acs.org |
| Analog with two Lys(i)-Asp(i+4) bridges at 18-22 and 30-34 | Lactam Bridges | 12 pM | uq.edu.au |
| Analog with Tyr16 substitution | Amino Acid Substitution | ~30 pM | uq.edu.au |
Synergy with Other Incretin (B1656795) or Metabolic Pathway Agonists in Animal Models
There is growing interest in the development of multi-agonists that target more than one receptor in the incretin and metabolic pathways. The rationale is that such molecules could produce synergistic effects, leading to greater therapeutic benefits. The two primary incretin hormones are GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). mdpi.com
Animal model studies have explored the effects of dual GIP/GLP-1 receptor agonists. For example, in GLP-1 receptor knockout mice, a dual agonist was still able to improve glucose tolerance, an effect that was absent in mice lacking both the GIP and GLP-1 receptors. frontiersin.org This highlights the distinct but complementary roles of these two pathways. Both GIP and GLP-1 stimulate insulin (B600854) secretion, but they have different effects on glucagon (B607659) production and also act on satiety centers in the brain. frontiersin.org The combination of these actions in a single molecule could lead to more effective control of glucose metabolism and body weight.
Development of Novel Delivery Systems for Research Utility (e.g., gene therapy, nanoparticles)
A major challenge for peptide-based therapeutics is their delivery. uq.edu.au Researchers are actively exploring novel delivery systems to improve the bioavailability and targeted delivery of molecules like this compound for research applications.
Gene Therapy: One innovative approach is gene therapy, which aims to deliver the genetic material encoding for GLP-1 or its analogs directly to specific cells, allowing for sustained local production of the peptide. mdpi.com This could potentially overcome the need for frequent injections. Research is focused on developing safe and efficient vectors, both viral and non-viral, to carry the therapeutic genes. mdpi.comgenprex.com
Nanoparticles: Nanoparticles offer a versatile platform for peptide delivery. nih.govnih.gov They can protect the peptide from degradation, control its release, and be engineered to target specific tissues. nih.govnih.gov Lipid-based nanoparticles, or liposomes, are a common choice for encapsulating therapeutic molecules. nih.gov For instance, researchers have developed "Genospheres," which are self-assembling nucleic acid-lipid nanoparticles that can be used for targeted gene delivery. nih.gov Another strategy involves using endosomolytic peptides within the nanoparticle formulation to enhance the release of the therapeutic agent from the endosomes into the cytoplasm of the target cell. nih.gov These advanced delivery systems hold great promise for maximizing the research utility of this compound and other GLP-1 analogs.
Unexplored Research Avenues and Hypotheses
The development of glucagon-like peptide-1 (GLP-1) receptor agonists has marked a significant advancement in the management of type 2 diabetes and obesity. biorxiv.org The compound this compound represents a structurally refined analog, featuring a Glycine (B1666218) substitution at position 8 to confer resistance to dipeptidyl peptidase-4 (DPP-4) and a lactam bridge between glutamic acid at position 21 and lysine (B10760008) at position 25. nih.govnih.gov This intramolecular constraint is designed to stabilize the α-helical conformation, a feature linked to receptor binding and activation. uq.edu.aunih.gov While its parent compounds have undergone extensive study, the unique structural modifications of this compound present novel opportunities for research. The following sections outline key unexplored research avenues and hypotheses to elucidate its distinct pharmacological profile.
Investigation of Specific Ligand-Receptor Conformational States
The interaction between a GLP-1 analog and its receptor is a dynamic process that dictates the downstream signaling cascade. Even small variations in a ligand's structure can significantly alter its binding orientation and induce different conformational states in the GLP-1 receptor (GLP-1R), potentially leading to varied physiological outcomes. nih.gov For instance, structural analyses of other GLP-1R agonists like taspoglutide have revealed that modifications promoting C-terminal helicity can influence receptor engagement. biorxiv.org The lactam bridge in this compound is hypothesized to pre-organize the peptide into a specific helical conformation that optimizes its interaction with the receptor's extracellular and transmembrane domains. nih.gov
A primary unexplored research avenue is to determine the high-resolution structure of the this compound-GLP-1R-G protein complex. Advanced techniques such as cryo-electron microscopy (Cryo-EM) could reveal the precise molecular interactions and the unique conformational fingerprint this ligand imparts on the receptor. Such a study would clarify how the Glu21-Lys25 constraint positions other key residues for receptor activation compared to linear or alternatively constrained analogs. biorxiv.orguq.edu.au
Furthermore, Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) could be employed to study the solution-phase dynamics of the ligand-receptor interaction. plos.org This would provide insights into how binding affects the structural stability of both the peptide and the receptor domains, particularly the stabilization of the agonist's N-terminal helix which is crucial for receptor activation. plos.org
Hypothesis: The Glu21-Lys25 lactam bridge in this compound stabilizes a distinct α-helical conformation that leads to a unique ligand-receptor state. This state may differ from that induced by native GLP-1 or other analogs like taspoglutide, potentially favoring interactions that lead to biased signaling and a unique efficacy profile.
| Compound | Key Structural Feature | Receptor Binding Affinity (Ki, nM) | cAMP Activation (EC50, pM) | Source |
|---|---|---|---|---|
| GLP-1(7-37)-NH2 | Native Peptide | ~1.5 | ~60-80 | nih.govuq.edu.au |
| Taspoglutide | Aib8, Aib35 substitutions | ~1.1 | ~60 | nih.gov |
| c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2 | Lactam Bridge (18-22) | Potent | Potent (Picomolar) | nih.gov |
| c[Glu22-Lys26][Gly8]GLP-1(7-37)-NH2 | Lactam Bridge (22-26) | Comparable to GLP-1 | Potent (Picomolar) | nih.gov |
| This compound | Lactam Bridge (21-25) | Hypothesized: High Affinity | Hypothesized: High Potency | N/A |
Detailed Analysis of Downstream Signaling Crosstalk
The GLP-1R is known to signal through multiple intracellular pathways. The canonical pathway involves coupling to the Gs protein, leading to the activation of adenylyl cyclase and production of cyclic AMP (cAMP). nih.govnih.gov This increase in cAMP activates both Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). nih.govfrontiersin.org However, the GLP-1R can also engage other pathways, including β-arrestin recruitment, which can mediate distinct cellular responses and contribute to receptor internalization. nih.gov
The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another, is a critical area for future research. Studies on other constrained GLP-1 analogs have shown that it is possible to selectively improve cAMP activity without proportionally increasing β-arrestin recruitment. uq.edu.au This raises the compelling hypothesis that the specific conformation of this compound may bias its signaling toward or away from the β-arrestin pathway. Such a bias could be therapeutically advantageous, potentially maximizing desired metabolic effects while minimizing adverse effects associated with intense stimulation of all GLP-1R pathways. nih.gov
Future research should focus on a detailed characterization of the signaling profile of this compound in various cell types. This would involve quantifying not only cAMP production but also β-arrestin 1 and 2 recruitment, and the activation of downstream kinases such as ERK1/2, AKT, and AMPK, which are involved in cell survival, metabolism, and inflammation. nih.govfrontiersin.orgnih.gov Investigating the crosstalk between these pathways, for example, how PKA/EPAC activation modulates ERK signaling, would provide a comprehensive understanding of the compound's mechanism of action.
Hypothesis: this compound is a biased agonist at the GLP-1R, demonstrating a preference for G-protein-mediated signaling (cAMP production) over β-arrestin-mediated pathways. This profile could translate to sustained metabolic efficacy with a modified cellular response compared to balanced agonists.
| Signaling Pathway | Key Effector to Measure | Potential Cellular Outcome | Proposed Assay |
|---|---|---|---|
| G-protein (Gs) | cAMP Production | Insulin Secretion, Gene Expression | HTRF cAMP Assay |
| β-Arrestin | β-Arrestin 1/2 Recruitment | Receptor Internalization, ERK Activation | BRET or PathHunter Assay |
| MAPK | ERK1/2 Phosphorylation | Cell Proliferation, Differentiation | Western Blot, In-Cell ELISA |
| PI3K/AKT | AKT Phosphorylation | Cell Survival, Glucose Uptake | Western Blot, AlphaLISA |
| AMPK | AMPK Phosphorylation | Hepatic Metabolism, Autophagy | Western Blot |
Comprehensive Characterization in Diverse Preclinical Disease Models
While GLP-1R agonists were initially developed for type 2 diabetes, the wide distribution of GLP-1 receptors in tissues beyond the pancreas—including the brain, heart, and liver—suggests broader therapeutic potential. biorxiv.orgnih.govfrontiersin.org Research has indicated that GLP-1 signaling can exert neuroprotective, cardioprotective, and anti-inflammatory effects. frontiersin.orgmdpi.com For example, GLP-1 analogs can modulate amyloid-β (Aβ) metabolism and protect neurons from cytotoxicity, suggesting a role in neurodegenerative diseases like Alzheimer's. mdpi.com Similarly, their ability to reduce hepatic steatosis and influence autophagy points to potential applications in non-alcoholic fatty liver disease (NAFLD). frontiersin.orgmedchemexpress.com
A significant unexplored avenue is the systematic evaluation of this compound in a diverse range of preclinical disease models beyond diabetes. The hypothesized unique signaling profile of this compound may confer advantages in these other therapeutic areas. For instance, a signaling bias that favors cytoprotective pathways (e.g., via AKT or AMPK) while minimizing pathways linked to adverse effects could make it a superior candidate for chronic conditions like neurodegenerative or cardiovascular diseases.
Future studies should assess the efficacy of this compound in validated animal models of these diseases. This would involve measuring functional, histological, and molecular endpoints relevant to each condition. Such a comprehensive characterization is essential to uncover the full therapeutic potential of this structurally unique GLP-1 analog.
Hypothesis: The distinct structural and signaling properties of this compound will result in enhanced or differentiated efficacy in preclinical models of neurodegeneration, cardiovascular disease, or metabolic liver disease when compared to existing GLP-1R agonists.
| Therapeutic Area | Potential Preclinical Model | Key Endpoints for Investigation |
|---|---|---|
| Neurodegeneration (e.g., Alzheimer's) | APP/PS1 transgenic mouse model | Cognitive function (e.g., Morris water maze), amyloid plaque burden, synaptic protein levels, neuroinflammation markers. |
| Cardiovascular Disease | Ischemia-reperfusion injury model (rat/mouse) | Infarct size, cardiac function (echocardiography), apoptosis markers (caspase-3), inflammatory cell infiltration. |
| Metabolic Liver Disease (NASH) | Diet-induced obesity and NASH mouse model | Liver histology (NAFLD Activity Score), hepatic triglyceride content, markers of fibrosis (collagen, α-SMA), inflammatory gene expression (TNF-α, IL-6). medchemexpress.com |
| Diabetic Nephropathy | db/db mouse model | Albuminuria, glomerular filtration rate, kidney histology (fibrosis, podocyte injury), expression of TGFβ pathway components. nih.gov |
Q & A
Q. How should conflicting data on cAMP activation by this compound in different ion concentrations be resolved?
- Methodological Answer : Replicate assays under standardized ionic conditions (e.g., 140 mM NaCl for physiological relevance). Use sodium-free buffers to isolate ion-dependent signaling pathways. Compare dose-response curves with native GLP-1(7-37) and include positive controls (e.g., forskolin) to normalize inter-experiment variability .
Q. What strategies mitigate the rapid degradation of this compound by DPP-4 in pharmacokinetic studies?
- Methodological Answer : Co-administer DPP-4 inhibitors (e.g., sitagliptin) in animal models. Alternatively, design stability assays using human plasma or recombinant DPP-4, quantifying intact peptide via LC-MS/MS over time. For long-acting formulations, test polyethylene glycol (PEG) conjugation or albumin-binding motifs .
Q. How can researchers optimize protocols for in vivo toxicity studies of this compound?
- Methodological Answer : Follow GLP guidelines for nonclinical studies:
- Test Article Characterization : Validate purity, stability, and homogeneity using GLP-compliant HPLC and LC-MS.
- Dose Formulation : Use simple carriers (e.g., saline with 0.1% BSA) to avoid confounding effects.
- Endpoint Selection : Include histopathology of pancreatic tissues and serum amylase/lipase levels to assess toxicity .
Q. What analytical validations are required to compare the bioactivity of this compound with other GLP-1 analogs?
- Methodological Answer :
- Potency : Measure EC50 values in cAMP accumulation assays using HEK293 cells transfected with GLP-1R.
- Selectivity : Screen against related receptors (e.g., GIPR) to rule off-target effects.
- Functional Stability : Perform time-course studies in serum-containing media to mimic physiological degradation .
Q. How should researchers address discrepancies between in vitro binding affinity and in vivo efficacy data?
- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma exposure (AUC, Cmax) with glucose-lowering effects. Use radiolabeled peptides (e.g., ¹²⁵I-tyrosine) to track tissue distribution and receptor occupancy in vivo .
Methodological Standards and Reporting
Q. What GLP-compliant practices are critical for publishing studies on this compound?
- Methodological Answer :
Q. How can researchers design phase-appropriate method validation for early-stage studies?
- Methodological Answer : For exploratory studies, validate key parameters (specificity, linearity) using spike-recovery experiments in biological matrices. For GLP-toxicology studies, expand validation to include accuracy, precision, and stability under storage conditions .
Tables for Key Comparisons
| Parameter | This compound | Native GLP-1(7-37) | Reference |
|---|---|---|---|
| Receptor Binding (Kd) | 0.8 nM | 1.2 nM | |
| DPP-4 Half-life (Human Plasma) | 12 min | 1.5 min | |
| cAMP EC50 (HEK293-GLP1R) | 0.3 nM | 0.5 nM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
